molecular formula C8H6BrN3S B1438186 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine CAS No. 1094373-80-4

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine

Cat. No. B1438186
CAS RN: 1094373-80-4
M. Wt: 256.12 g/mol
InChI Key: LTHVYBFNPHBNHI-UHFFFAOYSA-N
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Description

“2-(5-Bromothiophen-2-yl)pyrimidin-5-amine” is a chemical compound with the CAS Number: 1094373-80-4 . It has a molecular weight of 256.13 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name of the compound is “2-(5-bromo-2-thienyl)-5-pyrimidinamine” and its InChI Code is "1S/C8H6BrN3S/c9-7-2-1-6 (13-7)8-11-3-5 (10)4-12-8/h1-4H,10H2" . This indicates that the compound contains a bromothiophenyl group attached to a pyrimidinamine group.


Physical And Chemical Properties Analysis

“this compound” is a powder that is typically stored at 4 degrees Celsius . Its molecular weight is 256.13 .

Scientific Research Applications

Antiproliferative Potential

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine derivatives have been synthesized and evaluated for antiproliferative activity. A study demonstrated the use of these compounds in inhibiting cell growth in human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The compounds showed structure-, concentration-, and time-dependent activation, indicating their potential as anticancer agents (Atapour-Mashhad et al., 2017).

Kinase Inhibition

Research on the design and synthesis of related compounds revealed their inhibitory potency against protein kinases, which are critical in cell signaling. One compound specifically inhibited CK1δ/ε and CLK1 kinases, indicating its utility in targeting these enzymes for therapeutic purposes (Loidreau et al., 2015).

Antibacterial Activity

Several derivatives of this compound have been synthesized and evaluated for antibacterial activity. The findings suggest moderate antibacterial potency in comparison with standard drugs, indicating their potential as antibacterial agents (Afrough et al., 2019).

Organic Semiconductor Applications

A study reported a synthesis protocol for compounds potentially useful as organic semiconductors. This demonstrates the compound's utility beyond biomedical applications and into materials science (Quinn et al., 2015).

Antifungal Activity

Research has explored the synthesis of this compound derivatives with antifungal activity. Some synthesized compounds showed promising results against fungal strains, suggesting their potential in antifungal therapies (Sharma et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)8-11-3-5(10)4-12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHVYBFNPHBNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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